molecular formula C34H33BrN6O3 B607048 德勒布韦 CAS No. 863884-77-9

德勒布韦

货号 B607048
CAS 编号: 863884-77-9
分子量: 653.581
InChI 键: BMAIGAHXAJEULY-UKTHLTGXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deleobuvir, also known as BI 207127, was an experimental drug for the treatment of hepatitis C . It was being developed by Boehringer Ingelheim . Deleobuvir is a non-nucleoside hepatitis C virus NS5B polymerase inhibitor .


Molecular Structure Analysis

Deleobuvir has a molecular formula of C34H33BrN6O3 . Its molecular weight is 653.581 . The IUPAC name for Deleobuvir is (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-1,3-benzodiazol-6-yl)prop-2-enoic acid .


Chemical Reactions Analysis

Deleobuvir undergoes extensive reduction to form CD 6168 . This metabolite is not formed in vitro in aerobic incubations with human liver microsomes or cytosol . Anaerobic incubations of Deleobuvir with rat and human fecal homogenates produce CD 6168 .


Physical And Chemical Properties Analysis

Deleobuvir has a molecular formula of C34H33BrN6O3 . Its molecular weight is 653.581 . The IUPAC name for Deleobuvir is (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-1,3-benzodiazol-6-yl)prop-2-enoic acid .

科学研究应用

  1. 德勒布韦对 HCV 1 型表现出有效的抗病毒活性。一项研究表明,在接受德勒布韦单一疗法五天后,没有肝硬化的患者经历了剂量依赖的中位数 HCV RNA 降低。该药物通常耐受性良好,最常见的副作用是胃肠道、神经系统和皮肤疾病。值得注意的是,在研究期间未观察到病毒学突破 (Larrey 等人,2013 年)

  2. 当与法达普韦 (BI 201335) 和利巴韦林联合使用时,德勒布韦在 HCV 1 型干扰素非口服治疗中表现出有效的抗病毒活性。这种联合疗法显示出高持续性病毒学应答率,表明其在治疗 HCV 中的有效性 (Zeuzem 等人,2013 年)

  3. 德勒布韦的代谢一直是研究的主题。研究发现,德勒布韦在人体内广泛还原形成代谢物 CD 6168,这种转化主要是通过肠道细菌发生的。这些发现突出了肠道微生物群在药物代谢中的作用,并强调了在药物开发中考虑这些因素的重要性 (McCabe 等人,2015 年)

  4. 德勒布韦的药物-药物相互作用潜力,特别是其主要代谢物,已经得到研究。研究表明,德勒布韦及其代谢物对各种 P450 同工型有不同的影响,这表明在药物相互作用潜力的整体评估中纳入代谢物数据非常重要 (Sane 等人,2016 年)

  5. 一项关于德勒布韦在健康受试者中的药代动力学、质量平衡和代谢的研究表明,大部分药物从粪便中回收,德勒布韦表现出中等到高清除率。这项研究为该药物的排泄和代谢过程提供了重要的见解 (Chen 等人,2014 年)

属性

IUPAC Name

(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIGAHXAJEULY-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235516
Record name Deleobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deleobuvir

CAS RN

863884-77-9
Record name BI 207127
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863884-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deleobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deleobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deleobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELEOBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
638
Citations
S Zeuzem, V Soriano, T Asselah… - … England Journal of …, 2013 - Mass Medical Soc
… mg once daily and deleobuvir at a dose of … deleobuvir at a dose of 600 mg twice daily, plus ribavirin, for 28 weeks (BID28W); or faldaprevir at a dose of 120 mg once daily and deleobuvir …
Number of citations: 256 www.nejm.org
S Zeuzem, T Asselah, P Angus, JP Zarski, D Larrey… - 2013 - journals.sagepub.com
Background Faldaprevir (BI 201335) and deleobuvir (BI 207127) are direct-acting antiviral agents under development for the treatment of chronic HCV infection. This article describes …
Number of citations: 49 journals.sagepub.com
M McCabe, RS Sane, M Keith-Luzzi, J Xu, I King… - Drug Metabolism and …, 2015 - ASPET
… rats (42% of the deleobuvir dose). In … the deleobuvir dose was excreted as deleobuvir into feces (105% of dose), whereas only 26% of the deleobuvir dose was excreted as deleobuvir in …
Number of citations: 29 dmd.aspetjournals.org
D Larrey, AW Lohse, C Trepo… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… NS5B substitutions associated with deleobuvir resistance in vitro were detected in 9/59 … deleobuvir. P495 variants did not persist in follow-up without selective drug pressure. Deleobuvir …
Number of citations: 29 journals.asm.org
SR LaPlante, M Bös, C Brochu… - Journal of Medicinal …, 2014 - ACS Publications
Conformational restrictions of flexible torsion angles were used to guide the identification of new chemotypes of HCV NS5B inhibitors. Sites for rigidification were based on an acquired …
Number of citations: 34 pubs.acs.org
RS Sane, D Ramsden, JP Sabo, C Cooper… - Drug Metabolism and …, 2016 - ASPET
… affected by deleobuvir and its two metabolites. Of note was more potent CYP2C8 inactivation by deleobuvir-AG than deleobuvir and P450 induction by CD 6168 but not by deleobuvir. …
Number of citations: 20 dmd.aspetjournals.org
S Zeuzem, JF Dufour, M Buti, V Soriano… - Liver …, 2015 - Wiley Online Library
… either twice or three times daily deleobuvir (BI 207127, a non-… The regimen of deleobuvir 600 mg twice daily for 28 weeks … the combination of faldaprevir, deleobuvir three times daily, …
Number of citations: 22 onlinelibrary.wiley.com
LZ Chen, JP Sabo, E Philip, L Rowland… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… of [ 14 C]deleobuvir. Although there are known differences in deleobuvir dispositions between … in this study, namely, deleobuvir-acyl glucuronide, or deleobuvir AG, and CD 6168 (an …
Number of citations: 15 journals.asm.org
JP Lalezari, L Holland, E Glutzer, P Vig, M Elgadi… - Hepatology, 2013 - journals.lww.com
… and deleobuvir 600 mg BD, plus weight-based RBV) or Cohort 2 (same doses of faldaprevir, PPI-668, and RBV, with a lower 400 mg BD dose of deleobuvir)… susceptibility to deleobuvir). …
Number of citations: 14 journals.lww.com
S Zeuzem, V Soriano, T Asselah, EJ Gane… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
Patients with advanced hepatic fibrosis or cirrhosis with chronic hepatitis C virus (HCV) infection represent an unmet need. The HCV NS3/4A inhibitor, faldaprevir, was evaluated in …
Number of citations: 14 journals.asm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。